molecular formula C12H14ClNO2 B12947033 (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one

Cat. No.: B12947033
M. Wt: 239.70 g/mol
InChI Key: ZGOVTGCSMYXJFQ-KWQFWETISA-N
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Description

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a 4-chlorobenzyl group and a methyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one typically involves the reaction of 4-chlorobenzyl chloride with 2-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetrorelix: A peptide used in reproductive medicine.

    Prucalopride: A drug used to treat gastrointestinal disorders.

Uniqueness

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-3-one

InChI

InChI=1S/C12H14ClNO2/c1-8-12(15)14-11(7-16-8)6-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15)/t8-,11-/m0/s1

InChI Key

ZGOVTGCSMYXJFQ-KWQFWETISA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](CO1)CC2=CC=C(C=C2)Cl

Canonical SMILES

CC1C(=O)NC(CO1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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